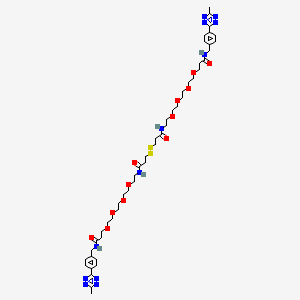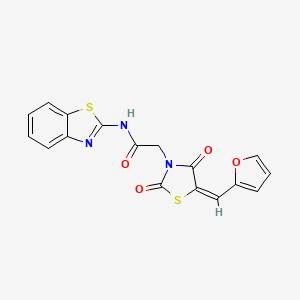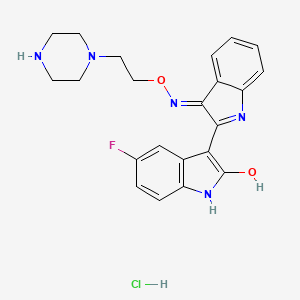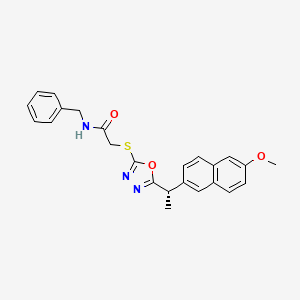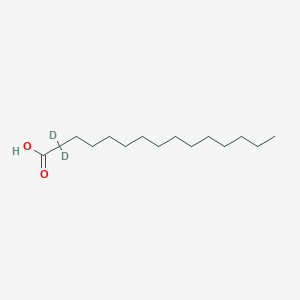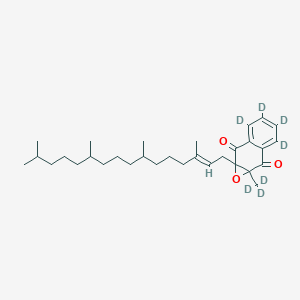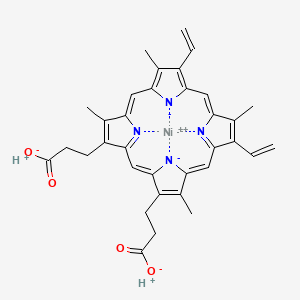
Ni(II) Protoporphyrin IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ni(II) Protoporphyrin IX: is a metalloporphyrin compound where a nickel ion is coordinated to the protoporphyrin IX ring. Protoporphyrin IX is a naturally occurring porphyrin that plays a crucial role in biological systems, particularly in the synthesis of heme, which is essential for oxygen transport and storage in living organisms . The incorporation of nickel into the protoporphyrin IX structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ni(II) Protoporphyrin IX typically involves the reaction of protoporphyrin IX with a nickel salt, such as nickel acetate or nickel chloride, in the presence of a suitable solvent like methanol or dimethyl sulfoxide (DMSO). The reaction is often carried out under reflux conditions to ensure complete metalation of the porphyrin ring. The resulting product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques to achieve the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Ni(II) Protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert Ni(II) to Ni(I) or Ni(0) states.
Substitution: Ligand substitution reactions can occur, where the axial ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of nitrogenous bases or phosphines as ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) or nickel(IV) porphyrin species, while reduction reactions can produce nickel(I) or nickel(0) complexes .
Aplicaciones Científicas De Investigación
Chemistry: Ni(II) Protoporphyrin IX is used as a model compound to study the electronic and structural properties of metalloporphyrins. It serves as a catalyst in various organic reactions, including oxidation and reduction processes .
Biology: In biological research, this compound is used to study the role of metalloporphyrins in enzymatic reactions and electron transport processes. It is also employed in the synthesis of nickel reconstituted metalloproteins, which are used to investigate the function of metalloenzymes .
Medicine: Its ability to generate reactive oxygen species upon light irradiation makes it a promising photosensitizer for PDT .
Industry: this compound is used in the development of electrochemical sensors and modified electrodes for analytical applications. Its unique electrochemical properties make it suitable for detecting various analytes in environmental and clinical samples .
Mecanismo De Acción
The mechanism of action of Ni(II) Protoporphyrin IX involves its interaction with molecular targets and pathways in biological systems. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of ferrochelatase, an enzyme involved in heme biosynthesis, by binding to its active site . Additionally, this compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage in target cells, which is the basis for its use in photodynamic therapy .
Comparación Con Compuestos Similares
Fe(II) Protoporphyrin IX (Heme): Iron protoporphyrin IX is the natural form of the compound found in hemoglobin and myoglobin.
Zn(II) Protoporphyrin IX: Zinc protoporphyrin IX is used as a model compound to study the structural and electronic properties of metalloporphyrins.
Mg(II) Protoporphyrin IX (Chlorophyll): Magnesium protoporphyrin IX is the central component of chlorophyll, which is essential for photosynthesis in plants.
Uniqueness: Ni(II) Protoporphyrin IX is unique due to its limited propensity for axial ligation and its distortion upon binding to ferrochelatase. These properties make it distinct from other metalloporphyrins and contribute to its specific applications in scientific research and industry .
Propiedades
Fórmula molecular |
C34H32N4NiO4 |
|---|---|
Peso molecular |
619.3 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/C34H34N4O4.Ni/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clave InChI |
IJROJBFZULUEEG-UHFFFAOYSA-L |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



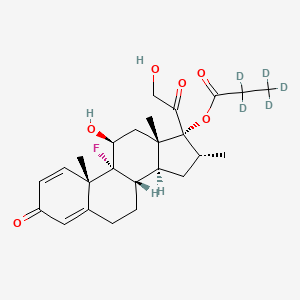
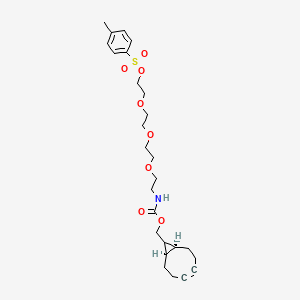
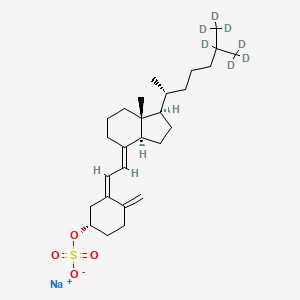
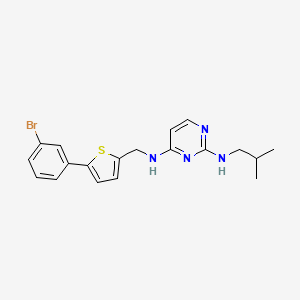
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
